Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-
Description
This compound features a chloro-substituted acetamide core linked to a benzodioxin ring via a methylthio-phenyl bridge. The sulfur atom in the thioether bridge may enhance lipophilicity and influence metabolic stability . Structural characterization would likely involve NMR, MS, and X-ray crystallography, as seen in analogous compounds .
Properties
CAS No. |
501650-70-0 |
|---|---|
Molecular Formula |
C17H15Cl2NO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15Cl2NO3S/c18-7-16(21)20-14-3-1-2-4-15(14)24-9-12-6-13(19)5-11-8-22-10-23-17(11)12/h1-6H,7-10H2,(H,20,21) |
InChI Key |
IANNOCKBDJSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=CC=CC=C3NC(=O)CCl)OCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the thiolation of the intermediate compound to introduce the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzodioxin ring and the thioether linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Functional Group Variations
The target compound shares the 2-chloroacetamide backbone with several pesticidal agents, such as dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) . Key differences include:
- Benzodioxin vs. Thienyl/Aryl Substituents : The benzodioxin ring in the target compound introduces a rigid, electron-rich aromatic system, contrasting with the flexible thienyl or alkyl-substituted aryl groups in herbicides. This may reduce soil mobility but increase persistence in environmental matrices.
- Thioether Bridge : The methylthio-phenyl linkage is absent in commercial herbicides, which typically feature ether or alkylamine bridges. The sulfur atom could alter redox reactivity or degradation pathways .
Physicochemical Properties
Melting points (mp) and solubility trends can be inferred from analogs:
The target’s benzodioxin ring may elevate mp compared to 9 but lower it relative to 4a, which has a planar quinoxaline system favoring crystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
